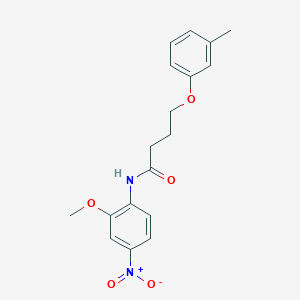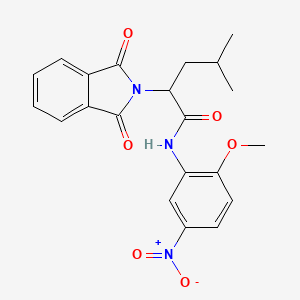
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNPA is a synthetic compound that has been developed for use in experiments related to the study of biological systems.
作用機序
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves its binding to the GPR55 receptor, which activates downstream signaling pathways. The activation of GPR55 by N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide results in the release of intracellular calcium ions and the activation of various protein kinases. These signaling events can lead to changes in cellular behavior and physiological responses.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects, including the activation of intracellular signaling pathways and the modulation of cellular behavior. N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the GPR55 receptor. However, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide also has some limitations, including its potential toxicity and the need for careful control of experimental conditions to ensure reproducibility of results.
将来の方向性
There are several future directions for research involving N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, including the development of new analogs with improved potency and selectivity for the GPR55 receptor. Additionally, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide may have potential therapeutic applications in the treatment of inflammatory diseases and other conditions, which could be explored in future research studies. Finally, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide could be used as a tool for studying the function of other GPCRs and their signaling pathways, which could lead to new insights into the biology of these important proteins.
合成法
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 2-methoxy-4-nitroaniline with 3-methylphenol in the presence of butyl lithium. The reaction results in the formation of a Grignard reagent, which is then reacted with butanoyl chloride to produce N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs) and their signaling pathways. GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to be a potent and selective agonist of the GPR55 receptor, which is a member of the GPCR family. This makes N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide a valuable tool for studying the function of GPR55 and its role in various biological processes.
特性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-9-8-14(20(22)23)12-17(16)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASASMSJCWGFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)
![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)


![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)

